molecular formula C21H20N2O3 B2744581 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide CAS No. 1206997-32-1

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide

Cat. No.: B2744581
CAS No.: 1206997-32-1
M. Wt: 348.402
InChI Key: NVXNRBOQVCMHRZ-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is a chemical compound with potential therapeutic applications in medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a quinoline moiety linked to a butanamide backbone through an ethyl bridge. The presence of both quinoline and phenyl groups in its structure suggests potential biological activity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide typically involves the reaction of quinoline derivatives with phenyl-substituted butanamide precursors. One common method includes the use of quinoline-8-ol as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate ethylating agent to form the quinolin-8-yloxyethyl intermediate. This intermediate is then reacted with 4-oxo-4-phenylbutanamide under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The phenyl and quinoline groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted phenyl or quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: It may have therapeutic applications in treating diseases due to its potential bioactivity.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The phenyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-phenylbutanamide: Lacks the quinoline moiety, which may reduce its biological activity.

    Quinoline-8-ol: Contains the quinoline structure but lacks the butanamide backbone, affecting its overall properties.

    N-(2-(quinolin-8-yloxy)ethyl)butanamide: Similar structure but without the oxo group, which may alter its reactivity and biological activity.

Uniqueness

4-oxo-4-phenyl-N-(2-(quinolin-8-yloxy)ethyl)butanamide is unique due to the combination of the quinoline and phenyl groups, along with the oxo and butanamide functionalities. This unique structure contributes to its potential versatility in chemical reactions and its broad range of applications in scientific research.

Properties

IUPAC Name

4-oxo-4-phenyl-N-(2-quinolin-8-yloxyethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-18(16-6-2-1-3-7-16)11-12-20(25)22-14-15-26-19-10-4-8-17-9-5-13-23-21(17)19/h1-10,13H,11-12,14-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXNRBOQVCMHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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